trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 733740-96-0
VCID: VC2405606
InChI: InChI=1S/C13H13BrO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
SMILES: C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br
Molecular Formula: C13H13BrO3
Molecular Weight: 297.14 g/mol

trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-96-0

Cat. No.: VC2405606

Molecular Formula: C13H13BrO3

Molecular Weight: 297.14 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid - 733740-96-0

Specification

CAS No. 733740-96-0
Molecular Formula C13H13BrO3
Molecular Weight 297.14 g/mol
IUPAC Name (1R,2R)-2-(3-bromobenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C13H13BrO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1
Standard InChI Key WASZXBDJJWRQGI-GHMZBOCLSA-N
Isomeric SMILES C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br
SMILES C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br
Canonical SMILES C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br

Introduction

trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid is a brominated organic compound with potential applications in synthetic chemistry and pharmaceutical research. It is known for its structural complexity, which includes a bromobenzoyl group and a cyclopentane carboxylic acid moiety. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid involves the following steps:

  • Starting Materials:

    • Cyclopentanecarboxylic acid

    • 3-Bromobenzoyl chloride or brominated benzaldehyde derivatives

  • Reaction Mechanism:

    • A Friedel-Crafts acylation reaction is typically employed, where the benzoyl group is introduced into the cyclopentane ring.

    • Bromination of the benzene ring can be achieved using brominating agents such as Br₂ or NBS (N-bromosuccinimide).

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques to ensure high purity.

  • Characterization:

    • Spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry are used to confirm the structure.

Applications

The compound's unique structure makes it suitable for various applications:

  • Pharmaceutical Research:

    • Its brominated aromatic ring and carboxylic acid functionality suggest potential use as an intermediate in drug synthesis.

    • Brominated compounds often exhibit biological activity, making this molecule a candidate for further pharmacological evaluation.

  • Synthetic Chemistry:

    • It can serve as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Material Science:

    • The compound's aromatic and aliphatic components may find applications in designing functional materials.

Comparative Analysis with Related Compounds

To understand its significance, it is useful to compare it with similar compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Group
trans-2-(4-Bromobenzoyl)cyclopentane-1-carboxylic acid C₁₃H₁₃BrO₃297.14Bromobenzoyl group at position 4
trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid C₁₄H₁₆O₃232.27Methyl-substituted benzoyl group

This comparison highlights how substituent position (e.g., bromine at position 3 vs. 4) affects molecular properties and potentially biological activity.

Safety Profile

As with most brominated compounds, safety precautions should be observed:

  • Handling: Use gloves and protective eyewear.

  • Storage: Store in a cool, dry place away from light.

  • Toxicity: Limited data available; handle as potentially harmful until further studies confirm safety.

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